(E)-N'-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide
Overview
Description
“(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide” is a chemical compound with the linear formula C15H13BrN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The compound has been used in the construction of a potentiometric copper(II) ion electrode . The electrode was designed with a different composition of poly(vinyl chloride) (PVC), plasticizers, and the ionophore, showing that a sensor with a membrane composition of the compound, PVC, and DOP in the ratio of 7:40:56 (w/w) gave the best response .Chemical Reactions Analysis
The compound has been used as an ionophore in a copper(II) ion electrode . It exhibited a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .Scientific Research Applications
Application 1: Potentiometric Copper(II) Ion Electrode
Specific Scientific Field
This application falls under the field of Electrochemical Science .
Comprehensive and Detailed Summary of the Application
“(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide” has been used as an ionophore in the construction of a potentiometric copper(II) ion electrode . This electrode is designed to detect and measure the concentration of copper(II) ions in a solution .
Methods of Application or Experimental Procedures
The electrode was constructed using a membrane composition of “(E)-N’-(5-bromo-2-hydroxybenzylidene)benzenesulfonohydrazide”, poly(vinyl chloride) (PVC), and Dioctyl phthalate (DOP) in the ratio of 7:40:56 (w/w) . The electrode exhibited a wide linear response with a Nernstian slope of 29.34 mV per decade over the concentration range of 1.0 x 10-5 – 1.0 x 10-1 M Cu(II) ions .
Results or Outcomes Obtained
Under optimized conditions, the electrode has a detection limit of 3.98 x 10-6 M and a working pH range of 3.0 - 6.0 . It also has a response time of less than 20 seconds . The electrode exhibits good selectivity for Cu(II) ions over other ions such as Zn2+, Co2+, Ni2+, Pb2+, Mg2+, Ba2+, Ca2+, Cd2+, Ce3+, K+, Na+ . The electrode was used to determine copper ion concentration in wastewater samples, and the results obtained were in sync with the spectroscopy method which is the Atomic Absorption Spectroscopy (AAS) method .
properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCLQLAWYKPRK-OQLLNIDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide | |
CAS RN |
326886-05-9 | |
Record name | 326886-05-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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